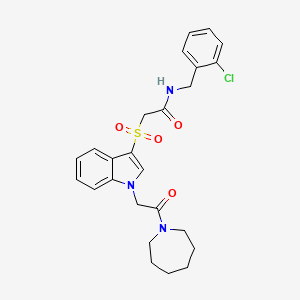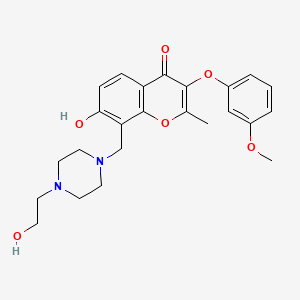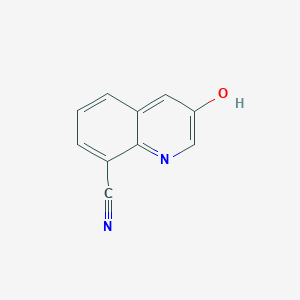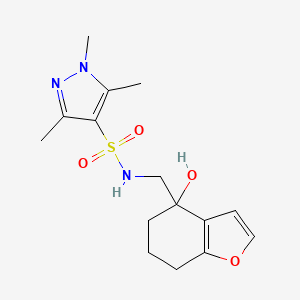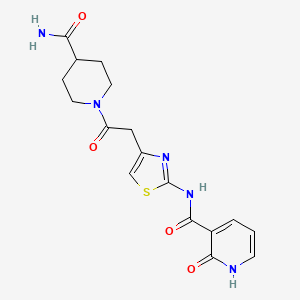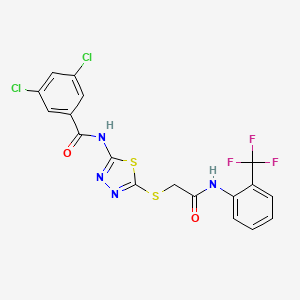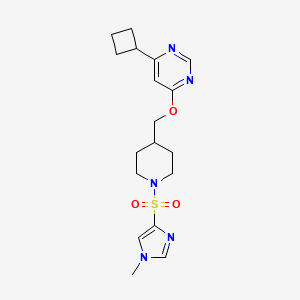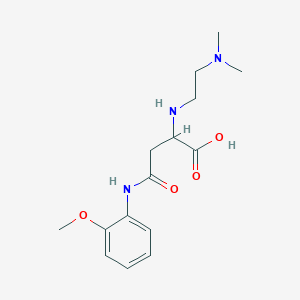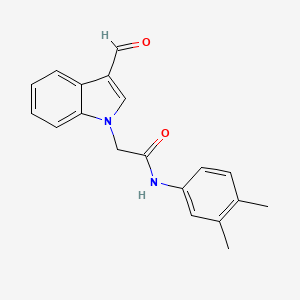
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide, also known as DIF-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DIF-1 was first identified in the slime mold Dictyostelium discoideum, where it was found to play a crucial role in the regulation of cell differentiation and development. Since then, DIF-1 has been extensively studied for its pharmacological properties and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. Studies have shown that N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide can inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and physiological effects:
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and promote the differentiation of stem cells. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is its relatively simple synthesis method, which makes it easily accessible for laboratory studies. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to have low toxicity, making it a safe candidate for preclinical studies. However, one limitation of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide, as well as its potential side effects. Additionally, there is interest in exploring the use of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide in the treatment of inflammatory diseases and metabolic disorders such as diabetes. Further research is needed to fully elucidate the mechanism of action of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethylphenylhydrazine with 3-formylindole followed by acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-16(9-14(13)2)20-19(23)11-21-10-15(12-22)17-5-3-4-6-18(17)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNSNJUWVRKWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

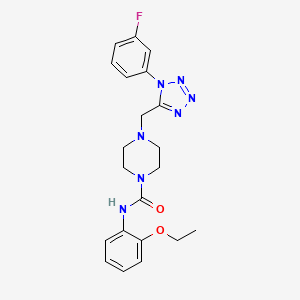

![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide](/img/structure/B2842350.png)
![ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2842353.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2842354.png)
